molecular formula C11H14N4O3 B2495059 N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795196-01-8

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2495059
CAS No.: 1795196-01-8
M. Wt: 250.258
InChI Key: DDEYRDZGYJIEDG-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative featuring a furan-2-yl substituent and a methoxyethyl side chain.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-15-7-8(13-14-15)11(16)12-6-10(17-2)9-4-3-5-18-9/h3-5,7,10H,6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYRDZGYJIEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles.

Procedure :

  • Azide Preparation : React propargylamine with sodium azide and ammonium chloride in DMF at 60°C for 12 hours to form propargyl azide.
  • Alkyne Component : Methyl propiolate serves as the alkyne source.
  • Cycloaddition : Combine propargyl azide (1 eq), methyl propiolate (1.2 eq), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in t-BuOH/H₂O (4:1). Stir at 25°C for 24 hours.
  • Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (78% yield).

Key Data :

Parameter Value
Yield 78%
Reaction Time 24 hours
Regioselectivity 1,4-triazole >95%

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid for subsequent amide coupling.

Procedure :

  • Add NaOH (2 eq) to methyl ester in MeOH/H₂O (3:1).
  • Reflux at 80°C for 6 hours.
  • Acidify with HCl (1M) to pH 2, extract with EtOAc, and dry to isolate 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (92% yield).

Preparation of 2-(Furan-2-yl)-2-Methoxyethylamine

Friedel-Crafts Alkylation of Furan

The furan moiety is introduced via alkylation of furan with epichlorohydrin, followed by methoxylation.

Procedure :

  • React furan (1 eq) with epichlorohydrin (1.2 eq) and AlCl₃ (0.1 eq) in dichloromethane at 0°C for 2 hours.
  • Quench with ice-water, extract with DCM, and purify to yield 2-(chloromethyl)furan (65% yield).
  • Treat with NaOMe (2 eq) in MeOH at 60°C for 4 hours to form 2-(methoxymethyl)furan.
  • Reduce the chloromethyl group to amine using NH₃ in MeOH under H₂ (50 psi) with Pd/C (5 wt%) at 25°C for 12 hours (58% yield).

Analytical Validation :

  • ¹H NMR (CDCl₃) : δ 7.38 (d, J = 1.8 Hz, 1H, furan H-5), 6.32 (dd, J = 3.2 Hz, 1H, furan H-4), 6.24 (d, J = 3.2 Hz, 1H, furan H-3), 3.71 (s, 3H, OCH₃).

Amide Coupling to Assemble the Final Compound

Carboxylic Acid Activation

Activate 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

Procedure :

  • Reflux carboxylic acid (1 eq) with SOCl₂ (3 eq) in anhydrous DCM for 3 hours.
  • Remove excess SOCl₂ under reduced pressure to yield acyl chloride (quantitative).

Amine Coupling

Couple the acyl chloride with 2-(furan-2-yl)-2-methoxyethylamine using Schotten-Baumann conditions.

Procedure :

  • Dissolve acyl chloride (1 eq) in dry THF.
  • Add amine (1.1 eq) and NaOH (2 eq) at 0°C.
  • Stir at 25°C for 12 hours.
  • Extract with EtOAc, wash with brine, and purify via column chromatography (DCM/MeOH, 9:1) to obtain the title compound (68% yield).

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole H-5), 7.52 (d, J = 1.8 Hz, 1H, furan H-5), 6.56 (dd, J = 3.2 Hz, 1H, furan H-4), 6.38 (d, J = 3.2 Hz, 1H, furan H-3), 4.45 (t, J = 6.0 Hz, 2H, NCH₂), 3.72 (s, 3H, OCH₃), 3.61 (t, J = 6.0 Hz, 2H, CH₂O), 2.41 (s, 3H, NCH₃).
  • HRMS (ESI+) : m/z calcd for C₁₁H₁₅N₄O₃ [M+H]⁺ 267.1094, found 267.1096.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cycloaddition

Microwave irradiation reduces reaction times for triazole formation.

Procedure :

  • Irradiate azide and alkyne with CuI (5 mol%) in DMF at 100°C for 10 minutes (yield: 82%).

One-Pot Sequential Reactions

Integrate triazole formation and amide coupling in a single pot to improve efficiency.

Procedure :

  • Perform CuAAC as in Section 2.1.
  • Directly hydrolyze the ester with NaOH, then add SOCl₂ and amine sequentially.
  • Overall yield: 61% (vs. 52% for stepwise approach).

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid, amines, and substituted triazoles .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as the EGFR pathway .

Antiviral Properties

The triazole moiety has been associated with antiviral activity, particularly against viral infections like SARS-CoV-2. Compounds containing similar structural features have been identified as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in treating COVID-19 .

Antimicrobial Activity

Triazole derivatives are also recognized for their broad-spectrum antimicrobial properties. Studies have shown that compounds with triazole structures can inhibit bacterial growth and show antifungal activity, making them candidates for developing new antimicrobial agents .

Antiproliferative Studies

In a study evaluating various triazole derivatives, compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against leukemia cell lines . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.

Mechanistic Insights

Mechanistic studies have revealed that triazole-containing compounds can influence apoptotic pathways by modulating the expression of proteins involved in cell survival and death . For example, compounds were found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTriazole DerivativesInduced apoptosis; inhibited proliferation
AntiviralSARS-CoV Mpro InhibitorsInhibition of viral replication
AntimicrobialVarious TriazolesBroad-spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The furan ring and triazole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Target) Furan-2-yl, methoxyethyl C₁₁H₁₄N₄O₃ 250.26 (calc.) Combines triazole with furan; potential for π-π interactions and solubility. -
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide (BK47369) 2-Chlorophenyl, methoxyethyl C₁₃H₁₅ClN₄O₂ 294.74 Chlorine substituent enhances lipophilicity; likely improved membrane permeation.
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamide Furan-2-yl, sulfanyl-acetamide C₉H₈N₄O₂S 236.25 (calc.) 1,2,4-Triazole variant; sulfanyl group may modulate redox activity.
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazol-2-yl, 3-methoxybenzyl C₁₈H₁₇N₃O₄S 371.41 Thiazole core instead of triazole; potential for divergent binding profiles.

Key Observations:

Substituent Effects :

  • The chlorophenyl analog (BK47369) replaces the furan with a halogenated aryl group, likely increasing hydrophobicity and influencing target binding affinity .
  • Thiazole-containing analogs (e.g., ) diverge in heterocyclic core structure, which alters electronic properties and hydrogen-bonding capacity compared to triazoles.

Triazole Isomerism :

  • The 1,2,3-triazole core in the target compound differs from 1,2,4-triazole derivatives (e.g., ). The 1,2,3-triazole’s linear hydrogen-bonding geometry may enhance interactions with biological targets .

Functional Group Modifications: Methoxyethyl vs.

Synthetic Routes: Carboxamide-linked triazoles are commonly synthesized via coupling reactions using carbodiimides (e.g., EDC/HOBt) , while furan-triazole hybrids may involve click chemistry or Paal-Knorr condensation .

Research Findings and Limitations

  • Pharmacological Data: No direct activity data for the target compound are available in the provided evidence.
  • Anti-Exudative Activity : A furan-triazole-acetamide analog () demonstrated anti-exudative effects in preclinical models, hinting at possible anti-inflammatory applications for the target compound.

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3N5O5SC_{14}H_{14}F_3N_5O_5S, with a molecular weight of approximately 365.32 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, studies have shown that some triazole derivatives can achieve minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole compounds has been extensively documented. In vitro studies have revealed that certain derivatives exhibit potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, one study reported IC50 values for triazole derivatives ranging from 1.1 μM to 4.24 μM against these cell lines . The mechanism of action often involves the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Antimalarial Activity

The antimalarial properties of triazole derivatives are also noteworthy. Recent investigations into related compounds have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds were evaluated for their activity both in vitro and in vivo, showing promising results with selectivity indices indicating low toxicity to mammalian cells while effectively reducing parasitemia in infected models .

Summary of Research Findings

Activity Cell Line/Organism IC50/Effectiveness Notes
AntimicrobialE. coli, S. aureusMIC in low µM rangeSignificant inhibition observed
AnticancerMCF-71.1 μMInhibition via thymidylate synthase
HCT-1162.6 μMBetter than standard drugs like doxorubicin
HepG21.4 μMHigh selectivity index
AntimalarialP. falciparumIC50 < 5 μMEffective in reducing parasitemia

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug development:

  • Antimicrobial Study : A series of synthesized triazoles were tested against clinical isolates of bacteria, demonstrating a clear dose-dependent response with some compounds achieving MIC values below 10 µg/mL.
  • Anticancer Evaluation : In a comparative study involving multiple triazole derivatives, one compound was found to outperform traditional chemotherapeutics, indicating its potential as a lead compound for further development.
  • Antimalarial Trials : In vivo studies using murine models infected with P. berghei showed that specific triazole compounds significantly lowered parasitemia levels without notable toxicity.

Q & A

Q. What are the primary synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction) , a cornerstone of click chemistry. Key steps include:

  • Preparation of an alkyne-functionalized furan precursor and an azide-bearing carboxamide.
  • Reaction under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (ethanol/methanol) at 60–80°C for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the compound’s molecular structure confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol/water) are analyzed using a diffractometer. Data refinement with SHELXL identifies bond lengths, angles, and hydrogen-bonding networks (e.g., triazole N–H···O interactions). Disordered solvent molecules are modeled using SQUEEZE .

Q. What spectroscopic techniques are used to characterize its reactivity?

  • FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C–N, ~1500 cm⁻¹) vibrations.
  • NMR : ¹H NMR detects methoxy protons (~δ 3.3 ppm) and furan aromatic protons (~δ 6.2–7.4 ppm). ¹³C NMR identifies the carboxamide carbonyl (~δ 165 ppm) .
  • HPLC-MS : Monitors reaction progress and quantifies purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; ethanol/methanol balances reactivity and safety.
  • Catalyst screening : Triethylamine or DMAP improves acylation efficiency.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates .
  • Real-time monitoring : Use inline FT-IR or TLC with fluorescent indicators to track intermediate formation .

Q. How are contradictions in biological activity data resolved?

Example: If cytotoxicity assays (MTT) conflict with enzymatic inhibition

  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Perform counter-screens against off-target kinases or proteases.
  • Analyze cellular uptake via LC-MS to confirm intracellular compound concentration .

Q. What computational strategies predict its pharmacokinetic properties?

  • ADME prediction : Use SwissADME to calculate logP (lipophilicity, ~2.5–3.5), topological polar surface area (TPSA, ~90 Ų for triazole + carboxamide), and drug-likeness via Lipinski’s rule.
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., with GROMACS) using a POPC lipid bilayer model.
  • CYP450 inhibition : Dock the compound into CYP3A4 (PDB: 1TQN) using AutoDock Vina to assess metabolic stability .

Methodological Challenges

Q. How to design a robust structure-activity relationship (SAR) study?

  • Core modifications : Synthesize analogs with furan replaced by thiophene or pyran and triazole substituted with methyl/ethyl groups.
  • Bioisosteric replacements : Replace the methoxy group with ethoxy or halogen atoms.
  • Statistical analysis : Apply multivariate regression (e.g., partial least squares) to correlate structural descriptors (Hammett σ, molar refractivity) with IC₅₀ values .

Q. What strategies mitigate crystallographic disorder in structural studies?

  • Cryocooling : Collect data at 100 K to reduce thermal motion.
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Hydrogen placement : Assign using HFIX or AFIX constraints with ISOR restraints for anisotropic displacement .

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